molecular formula C12H3Cl5OS B12650956 Phenoxathiin, 2,3,4,7,8-pentachloro- CAS No. 56348-75-5

Phenoxathiin, 2,3,4,7,8-pentachloro-

Cat. No.: B12650956
CAS No.: 56348-75-5
M. Wt: 372.5 g/mol
InChI Key: FRPXRKBIZCNTHU-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity The compound in question, 2,3,4,7,8-pentachlorodibenzofuran (PeCDF), is a polychlorinated dibenzofuran (PCDF) congener with the molecular formula C₁₂H₃Cl₅O and a molecular weight of 340.417 g/mol . Its IUPAC name and CAS Registry Number (57117-31-4) confirm its structure as a dibenzofuran derivative chlorinated at the 2,3,4,7,8-positions . Notably, the term "phenoxathiin" in the original query may refer to a structurally distinct compound containing both oxygen and sulfur atoms in its heterocyclic ring (e.g., 2-chlorophenoxathiin, CAS 10230-34-9, as described in ). However, the evidence provided focuses exclusively on PeCDF, a dibenzofuran, which is a persistent organic pollutant (POP) implicated in historical poisoning incidents like Yusho (Japan) and Yu-Cheng (Taiwan) .

Toxicological Significance PeCDF is a potent aryl hydrocarbon receptor (AhR) agonist, contributing to its toxicity profile. In Yusho patients, PeCDF was the predominant PCDF congener detected in blood, adipose tissue, and liver, with concentrations ranging from 0.005–0.01 ppb in post-mortem tissues (Table 2, ). Animal studies confirm its bioaccumulative behavior, with minimum dosages of 1 µg/kg inducing hepatic enzyme activity and 10 µg/kg causing gravimetric tissue changes in rodents .

Properties

CAS No.

56348-75-5

Molecular Formula

C12H3Cl5OS

Molecular Weight

372.5 g/mol

IUPAC Name

2,3,4,7,8-pentachlorophenoxathiine

InChI

InChI=1S/C12H3Cl5OS/c13-4-1-7-8(2-5(4)14)19-9-3-6(15)10(16)11(17)12(9)18-7/h1-3H

InChI Key

FRPXRKBIZCNTHU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C(=C3O2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxathiin, 2,3,4,7,8-pentachloro- can be synthesized through a multi-step process involving the chlorination of phenoxathiin. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at specific positions on the phenoxathiin ring .

Industrial Production Methods

Industrial production of Phenoxathiin, 2,3,4,7,8-pentachloro- typically involves large-scale chlorination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenoxathiin, 2,3,4,7,8-pentachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenoxathiin, 2,3,4,7,8-pentachloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenoxathiin, 2,3,4,7,8-pentachloro- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The chlorinated positions on the phenoxathiin ring enhance its reactivity and binding affinity to target molecules, contributing to its biological and chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Differences Among PCDFs

PCDF congeners vary in toxicity and persistence based on chlorination patterns. Key comparisons include:

Congener Chlorination Pattern Metabolic Stability Tissue Retention (Yusho Patients) Toxicity Equivalence Factor (TEF)
2,3,7,8-TCDF 2,3,7,8-tetrachloro Moderate Low (<0.005 ppb in tissues) 0.1
2,3,4,7,8-PeCDF 2,3,4,7,8-pentachloro High High (predominant congener) 0.5
1,2,3,4,7,8-HxCDF 1,2,3,4,7,8-hexachloro Moderate Detected in trace amounts 0.1

PeCDF’s chlorine substitution at the 2,3,4,7,8-positions prevents metabolic degradation, unlike congeners with adjacent unsubstituted carbons (e.g., 1,2,4,7,8-pentachloro-DF), which are more readily excreted .

Tissue Distribution in Human Populations

Comparative tissue concentrations in Yusho and Yu-Cheng patients (Table 3, ):

Tissue 2,3,4,7,8-PeCDF (ppb) 2,3,7,8-TCDF (ppb) 1,2,3,4,7,8-HxCDF (ppb)
Adipose 0.5–1.0 <0.005 ND (<0.005)
Liver 0.1–0.5 <0.005 ND
Blood 0.007–0.01 Trace ND

PeCDF’s persistence contrasts sharply with less chlorinated or metabolically labile congeners.

Comparison with PCDDs and PCBs

  • PCDDs : 2,3,7,8-TCDD (dioxin) shares PeCDF’s AhR activation pathway but has a higher TEF (1.0 vs. 0.5 for PeCDF) .
  • PCBs: Non-ortho PCBs (e.g., PCB 126) exhibit similar toxicity but lower bioaccumulation than PeCDF in human tissues .

Notes

Nomenclature Clarification: The term "phenoxathiin" in the query may be a misnomer.

Etiological Role : PeCDF is a primary causative agent in Yusho/Yu-Cheng poisoning, accounting for >70% of PCDF-related toxic effects due to its persistence and potency .

Regulatory Status: PeCDF is listed under the U.S. EPA’s Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) due to its carcinogenic and bioaccumulative properties .

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